4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde
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Overview
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is a synthetic organic compound characterized by the presence of chloro, fluoro, benzyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethoxybenzaldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 1-(2-Chloro-6-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methoxy and aldehyde groups provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C16H14ClFO4 |
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Molecular Weight |
324.73 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14ClFO4/c1-20-14-6-10(8-19)7-15(21-2)16(14)22-9-11-12(17)4-3-5-13(11)18/h3-8H,9H2,1-2H3 |
InChI Key |
HEBACMYBVCKHFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=C(C=CC=C2Cl)F)OC)C=O |
Origin of Product |
United States |
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